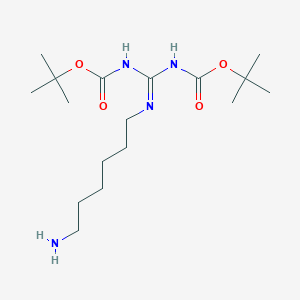

Mono-6-N-diBoc-guanyl-1,6-hexadiamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mono-6-N-diBoc-guanyl-1,6-hexadiamine is an organic compound with the molecular formula C17H34N4O4. It is a colorless to pale yellow solid, commonly used as a reagent and intermediate in organic synthesis. This compound is known for its high purity and stability, making it valuable in various research and industrial applications.

准备方法

Mono-6-N-diBoc-guanyl-1,6-hexadiamine can be synthesized through the reaction of N,N’-bis(tert-butoxycarbonyl)guanidine with 1,6-dibromohexane. The reaction typically occurs in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction conditions include heating the mixture to a temperature range of 80-100°C for several hours. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity.

化学反应分析

Mono-6-N-diBoc-guanyl-1,6-hexadiamine undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form substituted derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Hydrolysis: In the presence of acids or bases, it can undergo hydrolysis to remove the Boc protecting groups, yielding the corresponding guanidine derivative.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Mono-6-N-diBoc-guanyl-1,6-hexadiamine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is employed in the modification of biomolecules and the study of enzyme mechanisms.

Medicine: It is used in the development of pharmaceuticals and as a precursor in the synthesis of drug candidates.

Industry: The compound is utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of Mono-6-N-diBoc-guanyl-1,6-hexadiamine involves its ability to act as a nucleophile or electrophile in chemical reactions. The Boc protecting groups provide stability and prevent unwanted side reactions during synthesis. Upon removal of the Boc groups, the guanidine moiety can interact with various molecular targets, including enzymes and receptors, influencing their activity and function.

相似化合物的比较

Mono-6-N-diBoc-guanyl-1,6-hexadiamine can be compared with other similar compounds such as:

Mono-6-N-diBoc-amino-1,6-hexadiamine: Similar in structure but with an amino group instead of a guanidine group.

Mono-6-N-diBoc-ureido-1,6-hexadiamine: Contains a ureido group, offering different reactivity and applications.

Mono-6-N-diBoc-thiourea-1,6-hexadiamine: Features a thiourea group, providing unique chemical properties.

The uniqueness of this compound lies in its guanidine moiety, which imparts distinct reactivity and functionality compared to its analogs.

生物活性

Mono-6-N-diBoc-guanyl-1,6-hexadiamine is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways. This article examines its biological activity, focusing on its mechanisms of action, effects on cell proliferation, and potential therapeutic applications.

- Molecular Formula : C17H34N4O4

- Molecular Weight : 358.48 g/mol

- CAS Number : 160677-41-8

This compound acts primarily as an inhibitor of deoxyhypusine synthase (DHS), an enzyme critical for the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A). This modification is essential for various cellular processes, including cell growth and proliferation.

Inhibition of DHS

Research indicates that compounds similar to this compound, such as N1-guanyl-1,7-diaminoheptane (GC7), effectively inhibit DHS activity. GC7 has been shown to:

- Inhibit the proliferation of several tumorigenic cell lines, including HeLa and NIH3T3 cells.

- Induce cell cycle arrest, particularly affecting the G1 and S phases, which suggests a potential mechanism for its antiproliferative effects .

Biological Activity Data

| Cell Line | Effect Observed | Concentration (µM) | Reference |

|---|---|---|---|

| H9 | Inhibition of proliferation | 10 | |

| HeLa | Growth inhibition | 5 | |

| NIH3T3 (v-src transformed) | Anchorage-independent growth inhibition | 10 |

Case Studies

- Antiproliferative Effects : In a study investigating the effects of GC7 on various cell lines, it was observed that treatment led to a significant reduction in cell viability across different concentrations. Notably, the study highlighted that both transformed and non-transformed cells exhibited similar sensitivity to GC7 treatment, indicating a broad-spectrum antiproliferative effect .

- Mechanistic Insights : Further analysis revealed that GC7 treatment resulted in a notable alteration in cell cycle distribution. Specifically, there was a 42% reduction in the G1-phase cell population and a 44% increase in the S-phase population among CHO-K1 cells treated with GC7, suggesting that hypusinated eIF5A is crucial for S-phase progression .

Therapeutic Applications

Given its mechanism as a DHS inhibitor and its demonstrated antiproliferative effects, this compound holds promise as a candidate for cancer therapy. The ability to target the hypusination pathway could lead to novel strategies for treating tumors that are resistant to conventional therapies.

属性

IUPAC Name |

tert-butyl N-[N'-(6-aminohexyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34N4O4/c1-16(2,3)24-14(22)20-13(19-12-10-8-7-9-11-18)21-15(23)25-17(4,5)6/h7-12,18H2,1-6H3,(H2,19,20,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQKPZRONQZKFSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NCCCCCCN)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。